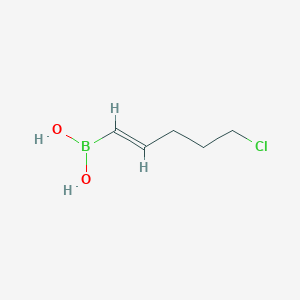(E)-5-Chloro-1-penteneboronic acid
CAS No.: 37490-32-7
Cat. No.: VC8179527
Molecular Formula: C5H10BClO2
Molecular Weight: 148.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 37490-32-7 |
|---|---|
| Molecular Formula | C5H10BClO2 |
| Molecular Weight | 148.4 g/mol |
| IUPAC Name | [(E)-5-chloropent-1-enyl]boronic acid |
| Standard InChI | InChI=1S/C5H10BClO2/c7-5-3-1-2-4-6(8)9/h2,4,8-9H,1,3,5H2/b4-2+ |
| Standard InChI Key | AWQUWTLNJDUEMT-DUXPYHPUSA-N |
| Isomeric SMILES | B(/C=C/CCCCl)(O)O |
| SMILES | B(C=CCCCCl)(O)O |
| Canonical SMILES | B(C=CCCCCl)(O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
(E)-5-Chloro-1-penteneboronic acid features a five-carbon chain with a boronic acid group () at the first position, a trans-configured double bond between carbons 1 and 2, and a chlorine atom at the terminal (5th) carbon (Figure 1) . The E stereochemistry is critical for its reactivity in cross-coupling reactions, as it minimizes steric hindrance during transmetalation steps .
Table 1: Key Structural Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 148.40 g/mol | |
| CAS Registry Number | 37490-32-7 | |
| SMILES Notation | ||
| InChI Key | AWQUWTLNJDUEMT-DUXPYHPUSA-N |
Synthesis and Purification
Synthetic Routes
The compound is typically synthesized via halogenation of penteneboronic acid precursors or through stereoselective hydroboration of 5-chloro-1-pentyne . A patented method involves the Pd-catalyzed coupling of alkenyl halides with bis(pinacolato)diboron, followed by chloride substitution .
Key Reaction Conditions:
Purification and Characterization
Purification is achieved via column chromatography (silica gel, eluent: dichloromethane/methanol) . Purity ≥95% is confirmed by HPLC and NMR spectroscopy . The trans-configuration is validated by -NMR coupling constants () between the vinylic protons .
Physicochemical Properties
Spectral Data
-
IR (ATR): Peaks at 3200–3400 cm (B–OH stretch), 1206 cm (C=S stretch, if present in derivatives) .
-
-NMR (DMSO-d): δ 1.45–1.60 (m, 2H, CH), 2.10–2.25 (m, 2H, CH), 5.50–5.70 (d, 1H, CH=CH), 6.10–6.30 (d, 1H, CH=CH) .
Table 2: Thermal and Solubility Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported (liquid at RT) | |
| Solubility | THF, DMSO, methanol; insoluble in hexane | |
| Stability | Air-sensitive; store under inert gas |
Applications in Organic Synthesis
Suzuki–Miyaura Cross-Coupling
The compound’s boronic acid group facilitates C–C bond formation in palladium-catalyzed reactions. For example, it couples with aryl halides to yield substituted alkenes, which are intermediates in drug discovery .
Case Study:
In the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, (E)-5-chloro-1-penteneboronic acid introduced a chlorine-terminated alkene moiety, enhancing electronic delocalization in nonlinear optical materials .
Pharmaceutical Intermediates
Derivatives of this compound are explored as protease inhibitors and kinase modulators due to their ability to mimic peptide bonds . Its chlorine atom also improves metabolic stability in vivo .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume